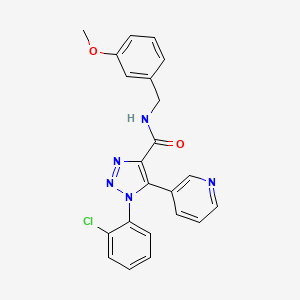![molecular formula C19H17ClN6O3 B11198816 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B11198816.png)
2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazolo-pyridine core fused with an oxadiazole ring and a chlorophenyl group
Preparation Methods
The synthesis of 2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the triazolo-pyridine core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
Similar compounds include other triazolo-pyridine derivatives and oxadiazole-containing molecules. Compared to these, 2-{8-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This uniqueness may confer distinct biological activities or chemical properties.
Comparison with Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 2-{3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Properties
Molecular Formula |
C19H17ClN6O3 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H17ClN6O3/c1-11(2)21-15(27)10-26-19(28)25-8-4-7-14(17(25)23-26)18-22-16(24-29-18)12-5-3-6-13(20)9-12/h3-9,11H,10H2,1-2H3,(H,21,27) |
InChI Key |
ZXHIRQRFAAKZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11198735.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198740.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11198751.png)
![Ethyl 3-{[3-(methylsulfamoyl)pyridin-2-YL]amino}benzoate](/img/structure/B11198755.png)
![N-Cyclopropyl-1-(6-{[(2,5-difluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B11198756.png)

![N-(3-Chlorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198770.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11198783.png)
![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11198795.png)
![4-[5-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11198797.png)
![3-(2H-1,3-Benzodioxol-5-YL)-5-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-YL]methyl}-1,2,4-oxadiazole](/img/structure/B11198799.png)
![N-(4-methoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11198802.png)
![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B11198807.png)
![3-[(4-Phenylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11198822.png)
